molecular formula C10H11BrO B3058161 3-Bromo-2,4,6-trimethylbenzaldehyde CAS No. 88174-27-0

3-Bromo-2,4,6-trimethylbenzaldehyde

Cat. No. B3058161
CAS RN: 88174-27-0
M. Wt: 227.1 g/mol
InChI Key: GHWCNWQBTMHJKU-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trimethylbenzaldehyde is a chemical compound with the molecular formula C10H11BrO . It is a clear liquid and is used in various applications .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4,6-trimethylbenzaldehyde consists of a benzene ring with three methyl groups, a bromine atom, and an aldehyde group attached . The InChI code for this compound is 1S/C10H11BrO/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

3-Bromo-2,4,6-trimethylbenzaldehyde is a clear liquid with a molecular weight of 227.1 .

Scientific Research Applications

Synthesis and Chemical Properties The compound has been synthesized from mesitylene through a series of reactions involving bromination, Grignard reaction, and oxidation, achieving an overall yield of about 64.2% with a purity of 97%. This process underscores its potential in the synthetic chemistry domain for creating complex molecules (Yang Lirong, 2007).

Catalytic Applications Research has also delved into the compound's utility in catalysis. A study introduced a tetra-nuclear macrocyclic Zn(II) complex, synthesized using a derivative of 3-bromo-2,4,6-trimethylbenzaldehyde, which exhibited notable efficiency as a catalyst for the oxidation of benzyl alcohol, demonstrating the compound's relevance in enhancing catalytic processes (L. Wang et al., 2021).

Nonlinear Optical Properties Furthermore, the bromine substitution effect on the structure, reactivity, and optical properties of related benzaldehydes was studied, revealing that bromine enhances the nonlinear third-order susceptibility, suggesting potential applications in nonlinear optical materials (Antônio S. N. Aguiar et al., 2022).

Synthesis of Novel Compounds The compound has served as a precursor in the synthesis of diverse novel compounds with potential biological, medicinal, and material applications. For example, palladium-catalyzed synthesis techniques have been utilized to create 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, showcasing the compound's versatility in organic synthesis and potential pharmaceutical applications (C. Cho et al., 2004).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Future Directions

While specific future directions for 3-Bromo-2,4,6-trimethylbenzaldehyde are not available, benzaldehydes are widely used in the synthesis of various organic compounds, suggesting potential applications in areas such as pharmaceuticals, agrochemicals, and resin modifiers .

properties

IUPAC Name

3-bromo-2,4,6-trimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWCNWQBTMHJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454703
Record name Benzaldehyde, 3-bromo-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4,6-trimethylbenzaldehyde

CAS RN

88174-27-0
Record name Benzaldehyde, 3-bromo-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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